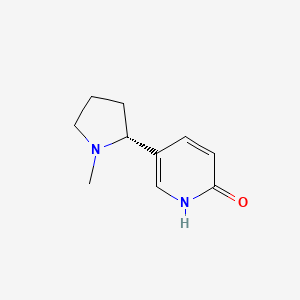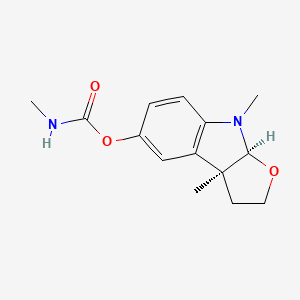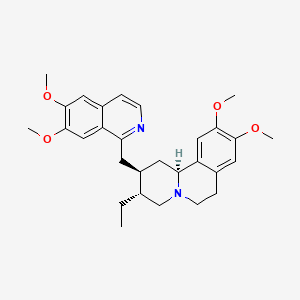
Diathymosulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diathymosulfone is a member of azobenzenes.
Scientific Research Applications
Neuroprotective Effects
Diathymosulfone, also known as Dimethylsulfoxide (DMSO), has demonstrated neuroprotective properties. For example, Shimizu, Simon, and Graham (1997) found that DMSO treatment significantly reduced infarction volume after permanent focal cerebral ischemia in rats, suggesting its neuroprotective capabilities in such conditions (Shimizu, Simon, & Graham, 1997).
Anti-Inflammatory Properties
DMSO has been noted for its anti-inflammatory effects. Elisia et al. (2015) discovered that DMSO repressed inflammatory cytokine production from human blood cells and reduced autoimmune arthritis, highlighting its potential in treating inflammatory conditions (Elisia et al., 2015).
Pharmacokinetics in Medical Procedures
Egorin et al. (1998) studied the pharmacokinetics of DMSO in patients undergoing peripheral-blood stem-cell transplants. Their research provides valuable insights into the behavior of DMSO in the human body during such medical procedures (Egorin et al., 1998).
Effects on Cell Physiology
Tamagnini, Scullion, Brown, and Randall (2014) explored how DMSO alters intrinsic excitability properties of cortical and hippocampal pyramidal cells, suggesting its impact on neural cell physiology (Tamagnini, Scullion, Brown, & Randall, 2014).
Role in Enhancing Drug Efficacy
Diamide, a drug related to this compound, has been studied for its ability to enhance radiosensitivity in hypoxic cells, as noted by Harris (1979). This research indicates the potential use of diamide in improving the efficacy of radiotherapy treatments (Harris, 1979).
Protective Effects Against Toxins
Jeffery and Haschek (1988) found that DMSO protected against acetaminophen-induced hepatic toxicity in mice, though it did not protect against respiratory toxicity. This suggests a potential role for DMSO in mitigating certain types of drug-induced organ damage (Jeffery & Haschek, 1988).
Detection of Biological Molecules
Yin et al. (2014) developed a cyanine-based fluorescent probe containing sulfonamide groups for detecting glutathione in cell cultures and live mouse tissues. This research demonstrates the utility of this compound derivatives in biochemical sensing and imaging (Yin et al., 2014).
properties
CAS RN |
5964-62-5 |
|---|---|
Molecular Formula |
C32H34N4O4S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[[4-[4-[(4-hydroxy-2-methyl-5-propan-2-ylphenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3 |
InChI Key |
KHFUQWURHSKTPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





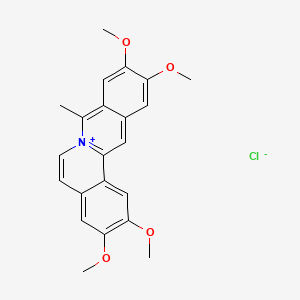
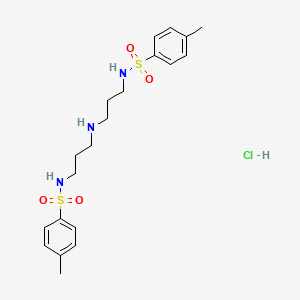
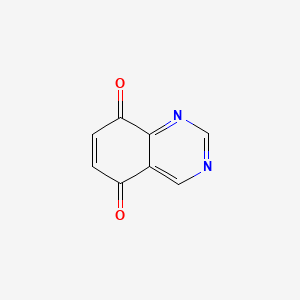
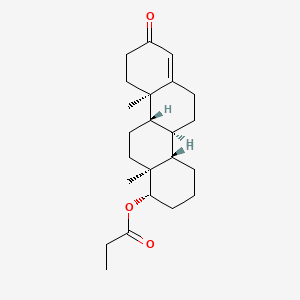
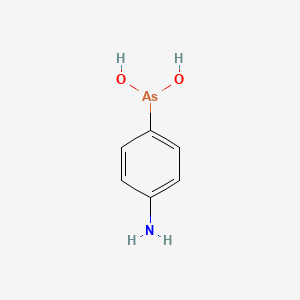
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
